molecular formula C3H7NOS B8057989 Methomyl oxime

Methomyl oxime

Cat. No.: B8057989
M. Wt: 105.16 g/mol
InChI Key: TYEVWCPZVQACAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methomyl oxime can be synthesized through a series of chemical reactions. One common method involves the reaction of acetaldoxime with chlorine in an organic solvent to form chloroacetaldoxime. This intermediate is then subjected to a methylthio substitution reaction with sodium methyl mercaptide and sodium hydroxide in an organic solvent. The resulting crude this compound is purified by washing with water to obtain high-quality this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and quality of the final product. The reaction heat is controlled, and by-products are minimized to avoid decomposition of intermediates .

Chemical Reactions Analysis

Types of Reactions: Methomyl oxime undergoes various chemical reactions, including hydroxylation, oxidation, and the cleavage of ester, carbon-nitrogen, carbon-sulfur, and nitrogen-oxygen bonds . These reactions are essential for its degradation and detoxification in the environment.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include chlorine, sodium methyl mercaptide, and sodium hydroxide. The reactions are typically carried out in organic solvents under controlled conditions to ensure the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound include methyl carbamic acid and this compound itself. These products are further degraded by microbial action into simpler compounds such as acetonitrile and carbon dioxide .

Scientific Research Applications

Methomyl oxime has several scientific research applications. In chemistry, it is used as a model compound to study the degradation pathways of oxime carbamates. In biology, it is used to investigate the effects of insecticides on various pests and their resistance mechanisms. In medicine, this compound is studied for its potential toxic effects on human health and its role in pesticide poisoning cases. In industry, it is used in the formulation of insecticidal products for agricultural use .

Comparison with Similar Compounds

Methomyl oxime is similar to other oxime carbamates such as aldicarb, carbofuran, and oxamyl. it is unique in its quick action and broad-spectrum efficacy. Unlike some other carbamates, this compound has a relatively short residual period, making it less persistent in the environment . This characteristic reduces the risk of long-term environmental contamination and makes it a preferred choice for pest control in various agricultural settings.

List of Similar Compounds:
  • Aldicarb
  • Carbofuran
  • Oxamyl

This compound stands out due to its high efficiency, quick action, and broad-spectrum efficacy, making it a valuable tool in pest management .

Properties

IUPAC Name

methyl N-hydroxyethanimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEVWCPZVQACAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027754
Record name S-Methyl N-hydroxythioacetimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13749-94-5
Record name Methomyl oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13749-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methomyl oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013749945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanimidothioic acid, N-hydroxy-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name S-Methyl N-hydroxythioacetimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-hydroxythioimidoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 0.8 g of N-hydroxy-ethanimidothioic acid, methyl ester in 5 ml methanol and 10 toluene was prepared, 0.4 g of sodium methoxide was added in one portion, and the mixture was stirred until dissolution was complete. The solution of the sodium salt of N-hydroxy-ethanimidothioic acid was added dropwise at 0° C. to a solution of 3.0 L g of 2-(dimethylamino)-N-[[[N-[[2-[N-(fluorocarbonyl)-N-methylaminothio]ethylthio]]-N-methylaminocarbonyloxy]]]-2-oxoethanimidothioic acid, methyl ester in 100 ml toluene. The resulting turbid reaction mixture was allowed to warm to ambient temperature and stirred 18 hrs. The reaction mixture was washed with two 100 ml portions of water, 100 ml of saturated sodium chloride solution, and dried over magnesium sulfate. Distillation of the solvent under reduced pressure gave a pale yellow viscous oil. The title compound was isolated from the crude reaction product by chromatography on silica gel employing ethyl acetate to elute the product. Using this procedure there was obtained 1.4 g of an oil that partially solidified. Suspension of the oily solid in a mixture of ether and hexanes gave 1.3 g of substantially pure 2-(dimethylamino)-N-[[[[N-methyl-N-[[[2-[[-N-methyl-N-[(1-methylthioethylidene)aminooxycarbonyl]aminothio]]ethylthio]]]aminocarbonyloxy]]]]-2-oxoethanimidothioic acid, methyl ester, m.p. 102°-106° C.
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
N-hydroxy-ethanimidothioic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(dimethylamino)-N-[[[N-[[2-[N-(fluorocarbonyl)-N-methylaminothio]ethylthio]]-N-methylaminocarbonyloxy]]]-2-oxoethanimidothioic acid, methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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